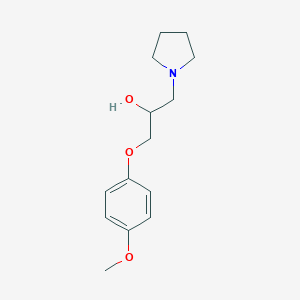![molecular formula C20H21NO B256865 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol](/img/structure/B256865.png)
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol, also known as DEAC-F, is a fluorescent dye commonly used in scientific research. It has gained popularity due to its unique properties, such as high photostability and low toxicity, making it a preferred choice for various applications in the field of biology and chemistry.
Mechanism of Action
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol functions by absorbing light at a specific wavelength and emitting it at a longer wavelength, resulting in fluorescence. This process is known as fluorescence resonance energy transfer (FRET), and it occurs when the dye is excited by light of a specific wavelength, causing it to emit light at a longer wavelength.
Biochemical and Physiological Effects:
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol has low toxicity and is not known to have any significant biochemical or physiological effects. It is generally considered safe for use in scientific research.
Advantages and Limitations for Lab Experiments
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol has several advantages for use in lab experiments, including its high photostability, low toxicity, and compatibility with a wide range of biological samples. However, it does have some limitations, such as its sensitivity to pH and temperature, which can affect its fluorescence properties. Additionally, its relatively high cost may limit its widespread use in some research settings.
Future Directions
There are several future directions for the use of 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol in scientific research. One potential area of application is in the development of biosensors for the detection of specific molecules, such as neurotransmitters or hormones, in biological samples. Additionally, 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol could be used in the development of new imaging techniques for the visualization of cellular processes in real-time. Finally, further research could be conducted to optimize the synthesis and properties of 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol, making it an even more valuable tool for scientific research.
Synthesis Methods
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol can be synthesized using a one-pot reaction method, which involves the reaction between 9-iodo-9H-fluorene and diethylpropargylamine in the presence of a palladium catalyst. This method yields a high purity product with a good yield, making it a reliable method for the synthesis of 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol.
Scientific Research Applications
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol has a wide range of applications in scientific research, particularly in the field of bioimaging. Its fluorescent properties make it an ideal candidate for labeling biomolecules, such as proteins and nucleic acids, for visualization and tracking in live cells. It has also been used in the study of cellular processes, such as endocytosis and exocytosis, and in the detection of reactive oxygen species in cells.
properties
Product Name |
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol |
|---|---|
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
9-[3-(diethylamino)prop-1-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C20H21NO/c1-3-21(4-2)15-9-14-20(22)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h5-8,10-13,22H,3-4,15H2,1-2H3 |
InChI Key |
WFISTBRSNNYJFF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Canonical SMILES |
CCN(CC)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)



![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)
![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)


![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)

![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)

![1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B256814.png)